Methyl chrysanthemate

Übersicht

Beschreibung

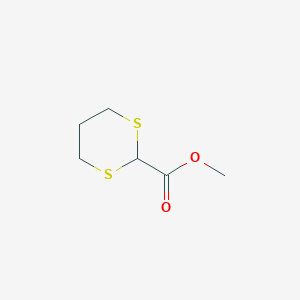

Methyl chrysanthemate is an organic compound that is related to a variety of natural and synthetic insecticides . It is used in the synthesis of various chemical compounds, such as insecticide, Resmethrin . It is used in the preparation of trans-norchrysanthemates and trans-norpyrethrates, having insecticidal activity .

Synthesis Analysis

The synthesis of chrysanthemic acid esters has been studied extensively. One study discussed the enzymatic hydrolysis and synthesis of chrysanthemic acid esters . The study found that of all the enzymes screened, Pig liver esterase (PLE) showed the highest activity. The PLE catalysed hydrolysis was highly trans selective for the acid moiety and S-selective for the alcohol moiety .

Molecular Structure Analysis

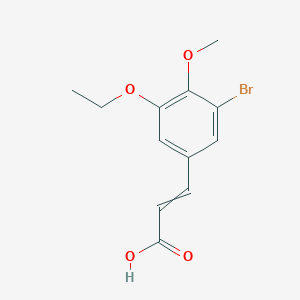

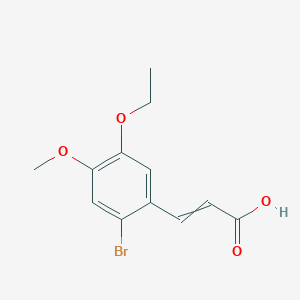

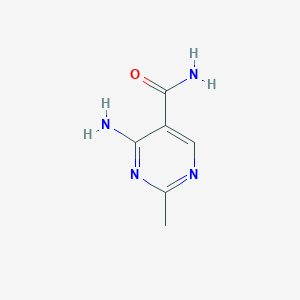

The molecular formula of Methyl chrysanthemate is C12H20O2 . Its molecular weight is 196.2860 . The IUPAC Standard InChI is InChI=1S/C12H20O2/c1-6-14-11(13)10-9(7-8(2)3)12(10,4)5/h7,9-10H,6H2,1-5H3 .

Chemical Reactions Analysis

While specific chemical reactions involving Methyl chrysanthemate were not found, it is known that chrysanthemic acid esters are essential building blocks of the pyrethroids, a class of natural insecticides . These insecticides can be isolated from white chrysanthemum flowers (Chrysanthemum cineriaefolium) and they combine a low mammalian toxicity with high insecticidal activity .

Physical And Chemical Properties Analysis

Methyl chrysanthemate is a clear colorless to yellow liquid . It is used as an organic building block in the synthesis of various chemical compounds .

Wissenschaftliche Forschungsanwendungen

General Toxicity and Genetic Studies

Methyl chrysanthemate, an intermediate in pyrethroid type insecticides, has been subject to toxicity studies in rats, examining its acute toxicity through oral, dermal, and inhalation applications. The mutagenic effects were assessed on Salmonella typhimurium strains and CHO cell lines for chromosomal aberrations (Béres et al., 2000).

Synthetic Methodology

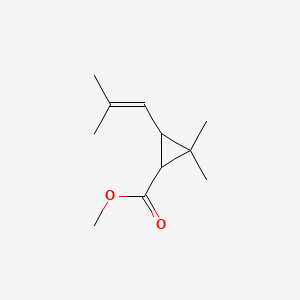

An expeditious enantioselective synthesis of methyl trans-chrysanthemate from isopropylidenediphenylsulfurane and methyl (E)-3-(3,3-dimethyloxiran-2-yl)prop-2-encoate highlights advancements in synthetic chemistry for producing methyl chrysanthemate (Krief et al., 2002).

Chiral Separation Techniques

Research into the separation of chrysanthemate isomers, particularly the (1R)-trans form, has been conducted using high-performance liquid chromatography (HPLC). This involves using cellulose tris(4-methylbenzoate) as chiral stationary phases for the effective separation of these isomers (Yamamoto et al., 2006).

Plant Epigenetics

Studies on DNA methylation in plants, such as in chrysanthemum, have been conducted to understand its role in plant development and flowering. For instance, silencing the CmMET1 gene in Chrysanthemum morifolium showed altered flowering times and changes in plant morphology, highlighting the epigenetic influence on plant development (Li et al., 2019).

Epigenetic Modifications in Cancer Cells

Research on plant-derived phytochemicals, such as chrysin, demonstrates their potential as epigenetic modifiers in cancer treatment. These compounds can modulate the methylation status of various tumor-suppressor genes, indicating a potential link between methylated compounds and cancer therapeutics (Raina et al., 2022).

Neuroprotection Studies

Extracts of Chrysanthemum morifolium have been studied for their neuroprotective activities against toxins in neuroblastoma cells. Such research highlights the potential therapeutic applications of compounds derived from the chrysanthemum family in treating neurodegenerative diseases (Kim et al., 2009).

Eigenschaften

IUPAC Name |

methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-7(2)6-8-9(10(12)13-5)11(8,3)4/h6,8-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNHSNMLIFFVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20969862 | |

| Record name | Methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl chrysanthemate | |

CAS RN |

5460-63-9 | |

| Record name | Methyl chrysanthemate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5460-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl chrysanthemate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl chrysanthemate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5-Dimethylbicyclo[3.2.1]octan-8-one oxime](/img/structure/B1617428.png)

![1-(6-Iodobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B1617446.png)